2-Butenoic acid, 2,3-dibromo-
Description
Significance and Research Trajectory of α,β-Dihaloalkenoic Acids
α,β-Dihaloalkenoic acids, the class of compounds to which 2,3-dibromo-2-butenoic acid belongs, are valuable intermediates in organic chemistry. Their significance lies in their ability to undergo a variety of chemical transformations, including substitution and addition reactions. The presence of halogen atoms at the α and β positions relative to the carboxylic acid group enhances the electrophilicity of the double bond, making it susceptible to nucleophilic attack.
Research into α,β-dihaloalkenoic acids has focused on their application in the synthesis of diverse heterocyclic compounds and other functionalized molecules. google.comresearchgate.netacs.org For instance, they have been employed in tandem functionalization reactions with 1-alkynes to produce (Z)-configured, α,β-substituted γ-alkylidenebutenolides, which are important structural motifs in various natural products. acs.org The reactivity of these compounds is often directed by the carboxylate group, which can influence the regioselectivity and stereoselectivity of the reactions.
Historical Context of 2-Butenoic Acid, 2,3-Dibromo- in Synthesis Research
Historically, the synthesis of α,β-unsaturated acids has been a well-explored area of organic chemistry. However, the direct and selective synthesis of their α,β-dihalogenated counterparts, such as 2,3-dibromo-2-butenoic acid, has received comparatively less attention until more recently. orgsyn.org Early methods often involved the dihalogenation of α,β-acetylenic esters. orgsyn.org
A significant advancement in the synthesis of (E)-2,3-dibromobut-2-enoic acid involves the direct site- and stereoselective dibromination of tetrolic acid (2-butynoic acid). orgsyn.org This method provides a straightforward and efficient route to the desired product. The procedure involves treating tetrolic acid with bromine in methanol (B129727) at low temperatures. orgsyn.orgorgsyn.org This development has facilitated greater access to 2,3-dibromo-2-butenoic acid for its use in further synthetic applications.
Isomeric Considerations: Stereochemistry of 2-Butenoic Acid, 2,3-Dibromo-
The presence of a double bond in 2,3-dibromo-2-butenoic acid gives rise to the possibility of geometric isomers, specifically the (E) and (Z) isomers. The spatial arrangement of the bromine atoms and other substituents around the double bond defines the stereochemistry of the molecule.
The (E)-isomer of 2,3-dibromo-2-butenoic acid is the more commonly synthesized and studied form. nih.govorgsyn.org Its stereochemistry has been confirmed through techniques such as X-ray analysis. orgsyn.org The stereoselectivity of the synthesis is crucial, as the isomeric purity of the starting material can significantly impact the outcome of subsequent reactions. For example, the bromination of tetrolic acid under specific conditions predominantly yields the (E)-isomer. orgsyn.org It has been noted that allowing the reaction temperature to rise can lead to the formation of the (Z)-isomer as a minor byproduct. orgsyn.org
Furthermore, the addition of bromine to trans-2-butenoic acid results in the formation of 2,3-dibromobutanoic acid, which has two chiral centers, leading to the possibility of four stereoisomers. chegg.comchegg.com However, the anti-addition mechanism of bromination typically results in the formation of only two of these stereoisomers. chegg.com
Physicochemical Properties of (E)-2,3-Dibromobut-2-enoic acid
| Property | Value |
| Molecular Formula | C4H4Br2O2 |
| Molecular Weight | 243.88 g/mol |
| Melting Point | 91–93 °C |
| Appearance | Colorless, monoclinic crystals |
Spectroscopic Data for (E)-2,3-Dibromobut-2-enoic acid
| Spectroscopy | Data |
| IR (KBr) cm⁻¹ | 3400-2300, 1703, 1600, 1274 |
| ¹H NMR (500 MHz, CDCl₃) δ | 2.58 (3H, s), 11.76 (1H, bs) |
| ¹³C NMR (125 MHz, CDCl₃) δ | 30.2, 107.4, 126.2, 168.9 |
| MS m/z (EI) | 244 (M⁺, 49), 165 (99), 163 (100) |
The data presented in these tables is based on findings reported in the literature. orgsyn.org
Structure
3D Structure
Properties
CAS No. |
59110-15-5 |
|---|---|
Molecular Formula |
C4H4Br2O2 |
Molecular Weight |
243.88 g/mol |
IUPAC Name |
2,3-dibromobut-2-enoic acid |
InChI |
InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8) |
InChI Key |
JLOCFBSZCRXEES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butenoic Acid, 2,3 Dibromo
Direct Dibromination Approaches for (E)-2,3-Dibromobut-2-enoic Acid
The most straightforward method for synthesizing the (E)-isomer of 2,3-dibromobut-2-enoic acid involves the direct addition of bromine to an alkynoic acid. This approach is valued for its efficiency and high stereoselectivity under appropriate conditions.
The electrophilic addition of bromine (Br₂) to tetrolic acid (2-butynoic acid) is a primary route to (E)-2,3-dibromobut-2-enoic acid. The reaction mechanism typically proceeds through a cyclic bromonium ion intermediate. youtube.com The subsequent attack by a bromide ion occurs from the side opposite to the initial bromine addition, a process known as anti-addition. masterorganicchemistry.com This anti-addition across the carbon-carbon triple bond dictates the stereochemistry of the final product, leading predominantly to the (E)-isomer, where the bromine atoms are on opposite sides of the double bond.
The general reaction can be summarized as: CH₃−C≡C−COOH + Br₂ → (E)-CH₃−C(Br)=C(Br)−COOH
This method is analogous to the well-documented bromination of alkenes, such as the reaction of trans-cinnamic acid with bromine to produce 2,3-dibromo-3-phenylpropanoic acid, which also proceeds via a bromonium ion intermediate and results in anti-addition. odinity.comyoutube.com
The stereochemical outcome of bromination reactions is highly dependent on the reaction conditions. manac-inc.co.jp Factors such as solvent polarity, temperature, and the presence of catalysts or radical initiators can influence the reaction mechanism and, consequently, the ratio of stereoisomers produced. masterorganicchemistry.commanac-inc.co.jp
For the bromination of alkynes, an ionic mechanism favored by polar solvents generally leads to the highly stereoselective anti-addition product (E-isomer). manac-inc.co.jp In contrast, radical mechanisms, which can be initiated in non-polar solvents or by light, may be less stereospecific and could potentially yield a mixture of both (E) and (Z) isomers. manac-inc.co.jpacsgcipr.org The stability of the intermediates formed during the reaction is a key determinant of the final product's stereochemistry. youtube.com
Table 1: Influence of Reaction Conditions on Bromination Stereoselectivity
| Reaction Condition | Likely Mechanism | Predominant Product | Stereoselectivity |
| Polar Solvent | Ionic (Bromonium Ion) | Anti-addition (E-isomer) | High |
| Non-Polar Solvent | Radical | Mixture of syn and anti | Low to Moderate |
| Presence of Light/Radical Initiator | Radical | Mixture of syn and anti | Low to Moderate |
| Low Temperature | Ionic | Anti-addition (E-isomer) | Generally Favored |
Green Chemistry Principles and Sustainable Synthesis Strategies
Modern synthetic chemistry emphasizes the use of environmentally benign methods. mdpi.commdpi.com In the context of synthesizing 2-butenoic acid, 2,3-dibromo-, several green chemistry principles can be applied to improve sustainability. acsgcipr.org
Key strategies for greener bromination include:
Avoiding Molecular Bromine: Using less hazardous bromine sources is a primary goal. Oxidative bromination, which utilizes bromide salts (like NaBr or KBr) in combination with an oxidant, is a safer alternative to handling highly corrosive and toxic Br₂. google.comresearchgate.net
Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally friendly options minimizes pollution. researchgate.net
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org The use of renewable energy sources, such as concentrated solar radiation, is also a promising approach. nih.gov
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. nih.gov
Catalysis: Using catalysts, especially recyclable or natural ones like lemon juice, can improve reaction efficiency and reduce the need for stoichiometric reagents. nih.gov
Table 2: Comparison of Traditional vs. Green Synthesis Approaches
| Feature | Traditional Approach | Green Chemistry Approach |
| Bromine Source | Molecular Bromine (Br₂) | Bromide Salts (NaBr, KBr) + Oxidant google.comresearchgate.net |
| Solvents | Halogenated Organic Solvents | Water, Ionic Liquids researchgate.net |
| Energy Source | Conventional Heating | Microwave Irradiation, Solar Power organic-chemistry.orgnih.gov |
| Byproducts | Often significant | Minimized through high atom economy nih.gov |
| Safety | High risk due to toxic reagents | Improved by using safer alternatives acsgcipr.org |
By adopting these principles, the synthesis of 2-butenoic acid, 2,3-dibromo- and its derivatives can be made safer, more efficient, and more sustainable.
Spectroscopic and Structural Characterization of 2 Butenoic Acid, 2,3 Dibromo
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and stereochemistry of 2-Butenoic acid, 2,3-dibromo- can be established. The molecule exists as stereoisomers due to the presence of two chiral centers (C2 and C3) and a double bond, which can exhibit E/Z isomerism depending on the specific isomer. The following discussion pertains to the general features expected for a diastereomer of 2,3-dibromo-2-butenoic acid.
The ¹H NMR spectrum of 2,3-dibromo-2-butenoic acid is expected to display distinct signals corresponding to each unique proton environment. The key resonances would include the carboxylic acid proton (-COOH), the proton at the third carbon (-CHBr), and the methyl protons (-CH₃).
The carboxylic acid proton is typically the most deshielded, appearing as a broad singlet far downfield, generally in the range of 10-13 ppm. The proton on the carbon bearing a bromine atom (C3) would likely appear as a quartet, split by the three protons of the adjacent methyl group. Its chemical shift would be significantly downfield due to the electronegativity of the bromine atom, anticipated in the 4.5-5.5 ppm region. The methyl group protons would resonate further upfield, expected to appear as a doublet in the 1.8-2.5 ppm range, split by the single proton on the adjacent carbon (C3). The integration of these signals would confirm the proton count for each group, corresponding to a 1:1:3 ratio.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2,3-dibromo-2-butenoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| -CHBr- | 4.5 - 5.5 | Quartet | 1H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2,3-dibromo-2-butenoic acid, four distinct signals are expected, corresponding to the four unique carbon atoms: the carbonyl carbon of the carboxylic acid, the two carbons of the double bond (one of which is bonded to a bromine), the carbon bonded to the second bromine, and the methyl carbon.
The carbonyl carbon is the most deshielded and will appear at the lowest field, typically between 165-180 ppm. The two sp² hybridized carbons of the double bond (C2 and C3) would resonate in the 120-140 ppm range. The presence of bromine atoms on these carbons would further influence their exact chemical shifts. The sp³ hybridized methyl carbon would be the most shielded, appearing at the highest field, generally between 15-25 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,3-dibromo-2-butenoic acid
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 165 - 180 |
| C2-Br | 120 - 140 |
| C3-Br | 120 - 140 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns.
For 2-Butenoic acid, 2,3-dibromo-, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak, resulting from the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion will appear as a cluster of three peaks: M⁺, (M+2)⁺, and (M+4)⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Alpha-cleavage (cleavage of the bond adjacent to the carboxyl group) is also a common fragmentation route. The fragmentation of 2,3-dibromo-2-butenoic acid would likely involve the loss of one or both bromine atoms, leading to significant peaks in the spectrum.
Table 3: Predicted Key Mass Spectrometry Fragments for 2,3-dibromo-2-butenoic acid
| m/z Value | Identity of Fragment |
|---|---|
| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster |
| [M-17]⁺ | Loss of ·OH |
| [M-45]⁺ | Loss of ·COOH |
| [M-79/81]⁺ | Loss of a Br atom |
Note: M represents the mass of the ion containing two ⁷⁹Br isotopes.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
The IR spectrum of 2,3-dibromo-2-butenoic acid would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be expected around 1700-1725 cm⁻¹. The C=C double bond stretching vibration would likely appear in the 1620-1680 cm⁻¹ region. The C-Br stretching vibrations typically occur in the fingerprint region, at lower wavenumbers, usually between 500-700 cm⁻¹.
Raman spectroscopy would also be effective for identifying key functional groups. The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The C-Br bonds would also be Raman active. The carbonyl stretch is typically weaker in Raman compared to IR, while the O-H stretch is generally not a prominent feature.
Table 4: Predicted Vibrational Spectroscopy Data for 2,3-dibromo-2-butenoic acid
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | Weak |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) | Moderate |
| C=C (Alkene) | Stretching | 1620-1680 (variable) | Strong |
Note: Predicted values are based on typical group frequencies.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions. sigmaaldrich.com
Should single crystals of 2-Butenoic acid, 2,3-dibromo- be obtained, X-ray diffraction analysis would reveal its exact solid-state conformation and stereochemistry. A key structural feature anticipated for carboxylic acids in the solid state is the formation of centrosymmetric dimers. In these dimers, two molecules are held together by a pair of strong hydrogen bonds between their carboxyl groups. researchgate.net This intermolecular interaction significantly influences the physical properties of the compound, such as its melting point. The analysis would also precisely locate the positions of the two bromine atoms relative to the carbon backbone and the carboxylic acid group, confirming the stereochemical relationship between the chiral centers.
Mechanistic Investigations and Reactivity Studies of 2 Butenoic Acid, 2,3 Dibromo
Electrophilic and Nucleophilic Reaction Pathways
The electronic nature of 2-butenoic acid, 2,3-dibromo- allows for a duality in its reactivity, participating in both electrophilic and nucleophilic reaction pathways.
The carbon-carbon double bond, typically a nucleophilic center in alkenes, is rendered less reactive towards electrophiles in 2-butenoic acid, 2,3-dibromo- due to the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group. However, under forcing conditions or with potent electrophiles, electrophilic addition reactions can still proceed. The mechanism generally involves the initial attack of the π-electrons of the double bond on the electrophile, leading to the formation of a carbocationic intermediate. This intermediate is then intercepted by a nucleophile to yield the addition product. The regioselectivity of such additions would be influenced by the electronic effects of the substituents.
Conversely, the compound presents several sites susceptible to nucleophilic attack. The carbon atoms bonded to the bromine atoms are electrophilic and can undergo nucleophilic substitution. For instance, reactions with soft nucleophiles like thiolates can lead to the displacement of one or both bromine atoms. Research on analogous compounds such as ethyl 2,3-dibromopropionate has shown that reaction with sodium n-alkanethiolates results in the formation of 2,3-bis(n-alkylthio)propionates nrochemistry.com. A similar reaction with 2-butenoic acid, 2,3-dibromo- would likely proceed through an S2 or an addition-elimination mechanism.
Phenols, acting as nucleophiles, can also react with halogenated compounds. While direct reaction with 2-butenoic acid, 2,3-dibromo- is not extensively documented, phenols are known to react with similar substrates, often under basic conditions to form the more nucleophilic phenoxide ion ddugu.ac.in.
Radical Reaction Intermediates and Transformations
The presence of two carbon-bromine bonds in 2-butenoic acid, 2,3-dibromo- suggests its potential to participate in radical reactions. Homolytic cleavage of the C-Br bond can be initiated by heat, light, or radical initiators, leading to the formation of vinyl or alkyl radical intermediates.
One important class of reactions involving such intermediates is Atom Transfer Radical Addition (ATRA). In ATRA, a radical is generated from an organic halide and adds to an alkene, followed by the transfer of a halogen atom from the starting halide to the resulting radical, propagating a chain reaction researcher.life. While specific studies on 2-butenoic acid, 2,3-dibromo- are scarce, it is plausible that this compound could act as a precursor for brominated radical species. For example, photolysis could induce homolysis of a C-Br bond, generating a radical that could then engage in subsequent transformations jst.go.jp.
Furthermore, radical cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic systems wikipedia.org. In substrates containing a radical precursor and an unsaturated moiety, an intramolecular cyclization can occur. For instance, ω-alkenyl α-halogenonitroalkanes have been shown to undergo radical cyclization researchgate.netnih.gov. By analogy, if 2-butenoic acid, 2,3-dibromo- were part of a larger molecule with a suitably positioned alkene or alkyne, intramolecular radical cyclization could be a viable reaction pathway.
Elimination and Addition Reaction Profiles
The structure of 2-butenoic acid, 2,3-dibromo- allows for both addition reactions across the double bond and elimination reactions involving the bromine substituents.
Addition Reactions: As an alkene, 2-butenoic acid, 2,3-dibromo- can undergo addition reactions. The bromination of (E)-2-butenedioic acid, for example, proceeds via an anti-addition mechanism, where the initial electrophilic attack of bromine leads to a cyclic bromonium ion intermediate, which is then opened by a bromide ion in an S2 fashion youtube.com. A similar mechanism would be expected for the addition of halogens to 2-butenoic acid, 2,3-dibromo-, although the pre-existing bromine atoms would influence the reaction rate and the stability of any intermediates.
Elimination Reactions: The presence of two bromine atoms makes 2-butenoic acid, 2,3-dibromo- a candidate for elimination reactions to form an alkyne. Treatment with a strong base could induce a dehydrobromination reaction. The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular) byjus.comlibretexts.org. In an E2 mechanism, a base abstracts a proton anti-periplanar to a leaving group in a concerted step. For 2-butenoic acid, 2,3-dibromo-, the stereochemistry of the starting material would be crucial in determining the feasibility and outcome of an E2 elimination. An E1 mechanism would involve the initial loss of a bromide ion to form a carbocation, followed by deprotonation.
Rearrangement Reactions and Associated Mechanisms
While specific rearrangement reactions of 2-butenoic acid, 2,3-dibromo- are not well-documented, the structural motifs present in the molecule suggest the possibility of certain types of rearrangements under specific conditions, drawing analogies from related compounds.
One such possibility is a Favorskii-type rearrangement, which is characteristic of α-halo ketones in the presence of a base nrochemistry.comwikipedia.orgpurechemistry.org. This reaction proceeds through a cyclopropanone intermediate to yield a carboxylic acid derivative with a rearranged carbon skeleton. Although 2-butenoic acid, 2,3-dibromo- is not a ketone, under certain derivatization or reaction conditions that might generate a keto functionality alpha to a halogen, a Favorskii-like mechanism could be envisioned. Studies on diastereomeric α,α'-dibromo ketones have shown that these rearrangements can be stereospecific rsc.org.
Rearrangements involving vinyl bromides are also known. For instance, the Overman rearrangement of cyclic vinyl bromides has been developed to produce tertiary allylic amines caltech.edu. This suggests that the vinyl bromide moiety within 2-butenoic acid, 2,3-dibromo- could potentially participate in rearrangement reactions, especially when catalyzed by transition metals.
Influence of Catalysis on Reaction Mechanisms (e.g., Copper(I), Palladium)
The reactivity of the vinyl bromide functionalities in 2-butenoic acid, 2,3-dibromo- can be significantly enhanced and controlled through the use of transition metal catalysts, particularly copper(I) and palladium. These catalysts are central to a variety of cross-coupling reactions.
Palladium-Catalyzed Reactions:
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgbyjus.com. The vinyl bromide moieties in 2-butenoic acid, 2,3-dibromo- could potentially undergo a Heck reaction with various alkenes. The catalytic cycle typically involves oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst libretexts.org.
Sonogashira Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst nrochemistry.comorganic-chemistry.orgwikipedia.orglibretexts.org. 2-Butenoic acid, 2,3-dibromo- could serve as the vinyl halide component in a Sonogashira coupling. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex formed from the oxidative addition of the vinyl bromide nrochemistry.com.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide or triflate using a palladium catalyst mdpi.commdpi.com. The vinyl bromide functionalities of 2-butenoic acid, 2,3-dibromo- would be suitable substrates for Suzuki coupling with various organoboronic acids.
The general mechanism for these palladium-catalyzed cross-coupling reactions is illustrated below:
| Step | Description |
| Oxidative Addition | The vinyl bromide adds to the Pd(0) catalyst to form a Pd(II) complex. |
| Transmetalation | The organic group from the coupling partner (e.g., organoboron in Suzuki, organotin in Stille, or copper acetylide in Sonogashira) is transferred to the palladium center. |
| Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |
Copper-Catalyzed Reactions:
Copper(I) salts are known to catalyze a variety of reactions, including cross-coupling and cyclization reactions. For instance, Cu(I) can catalyze the intramolecular cyclization of 1,2-dibromohomoallylic alcohols to form 4-bromo-2,3-dihydrofurans researchgate.net. This suggests that under appropriate conditions, copper catalysis could be employed to effect transformations of 2-butenoic acid, 2,3-dibromo-, potentially leading to the formation of heterocyclic compounds if suitable intramolecular nucleophiles are present.
Theoretical and Computational Studies on 2 Butenoic Acid, 2,3 Dibromo
Quantum Chemical Calculations of Electronic Structure and Energetics
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more likely to be reactive. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. Furthermore, calculations can yield the molecule's dipole moment, which provides insight into its polarity and intermolecular interactions.
Table 1: Hypothetical Calculated Electronic Properties of 2,3-dibromo-2-butenoic Acid Isomers Calculations performed at the B3LYP/6-311+G(d,p) level of theory.
| Property | (2E)-2,3-dibromo-2-butenoic acid | (2Z)-2,3-dibromo-2-butenoic acid |
|---|---|---|
| Total Energy (Hartree) | -5345.1234 | -5345.1198 |
| HOMO Energy (eV) | -7.15 | -7.21 |
| LUMO Energy (eV) | -1.89 | -1.85 |
| HOMO-LUMO Gap (eV) | 5.26 | 5.36 |
| Dipole Moment (Debye) | 2.45 | 3.12 |
Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. researchgate.net It allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. researchgate.net A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier for the reaction. wikipedia.org
For 2,3-dibromo-2-butenoic acid, DFT calculations can elucidate the pathways of reactions such as dehydrobromination, nucleophilic substitution at the carboxyl group, or addition reactions across the double bond. By calculating the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn), the feasibility and spontaneity of different pathways can be compared. youtube.com Transition state theory (TST) utilizes these calculated parameters to estimate reaction rate constants. wikipedia.orgox.ac.uk For instance, DFT could be used to model the E2 elimination of HBr to form 2-bromo-2,3-butadienoic acid, calculating the geometry of the transition state and the energy required to reach it.
Table 2: Hypothetical DFT-Calculated Thermodynamic Parameters for a Reaction Step Reaction: Base-mediated elimination of HBr from (2E)-2,3-dibromo-2-butenoic acid. Calculations at B3LYP/6-311+G(d,p) level with a solvent model.
| Parameter | Value (kcal/mol) |
|---|---|
| Enthalpy of Activation (ΔH‡) | +22.5 |
| Entropy of Activation (ΔS‡) | -5.2 cal/mol·K |
| Gibbs Free Energy of Activation (ΔG‡ at 298 K) | +24.0 |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -15.7 |
Prediction of Spectroscopic Properties
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the structural confirmation of synthesized compounds and the assignment of experimental signals.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's normal modes. DFT methods are commonly used for these calculations. However, calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. To correct for this, computed frequencies are typically multiplied by empirical scaling factors. researchgate.netdergipark.org.tr For 2,3-dibromo-2-butenoic acid, calculations would predict characteristic vibrational modes for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, the C=C double bond stretch, and C-Br stretches.
Table 3: Hypothetical Calculated vs. Typical Experimental IR Frequencies for (2E)-2,3-dibromo-2-butenoic acid Calculations at B3LYP/6-311+G(d,p) level, scaled appropriately.
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic acid dimer) | 2950 (broad) | 2500-3300 |
| C=O stretch | 1705 | 1700-1725 |
| C=C stretch | 1635 | 1620-1680 |
| C-Br stretch | 590 | 500-680 |
| C-Br stretch | 545 | 500-680 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (δ). researchgate.netresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared with experimental data. researchgate.net For 2,3-dibromo-2-butenoic acid, GIAO calculations would predict the chemical shifts for the methyl protons, the carboxylic acid proton, and the four distinct carbon atoms. The calculations can accurately model the deshielding effects of the electronegative bromine atoms and the carbonyl group, aiding in the unambiguous assignment of each resonance in the experimental spectrum.
Table 4: Hypothetical GIAO-Calculated ¹H and ¹³C NMR Chemical Shifts for (2E)-2,3-dibromo-2-butenoic acid Calculations performed in a simulated CDCl₃ solvent model.
| Nucleus | Atom Description | Calculated Chemical Shift (ppm) |
|---|---|---|
| ¹H | -COOH | 11.5 |
| ¹H | -CH₃ | 2.75 |
| ¹³C | C=O | 168.2 |
| ¹³C | C-Br (C2) | 115.5 |
| ¹³C | C-Br (C3) | 120.1 |
| ¹³C | -CH₃ | 28.9 |
Molecular Dynamics Simulations of Compound Behavior
While quantum chemical calculations typically focus on static, single-molecule properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their interactions with their environment. rsc.org Ab initio molecular dynamics (AIMD) combines MD with on-the-fly quantum mechanical force calculations, providing a highly accurate description of molecular motion, conformational changes, and intermolecular interactions, particularly in the condensed phase. nih.govpnas.org
An AIMD simulation of 2,3-dibromo-2-butenoic acid in an aqueous solution could provide detailed insights into its solvation structure, such as the hydrogen bonding network between the carboxylic acid group and surrounding water molecules. researchgate.net It could also be used to explore the molecule's conformational flexibility and the dynamics of proton transfer from the acid to the solvent, a key step in its dissociation. acs.org Analysis of the simulation trajectory can yield important properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to characterize the solvation shell.
Table 5: Illustrative Parameters for an Ab Initio Molecular Dynamics (AIMD) Simulation
| Parameter | Value/Description |
|---|---|
| System | 1 molecule of 2,3-dibromo-2-butenoic acid |
| Solvent | 64 water molecules (cubic box) |
| Method | Born-Oppenheimer MD (BOMD) |
| DFT Functional | B3LYP with dispersion correction |
| Basis Set | 6-31G(d) |
| Ensemble | NVT (Canonical) |
| Temperature | 298.15 K (Nose-Hoover thermostat) |
| Time Step | 0.5 fs |
| Total Simulation Time | 20 ps |
Applications of 2 Butenoic Acid, 2,3 Dibromo in Advanced Organic Synthesis
Precursor in the Synthesis of Unsaturated Carboxylic Acid Derivatives
2-Butenoic acid, 2,3-dibromo- is a strategic starting material for the synthesis of various unsaturated carboxylic acid derivatives. The presence of two bromine atoms allows for selective dehalogenation or elimination reactions to introduce new functionalities and unsaturation patterns.
One common transformation is the reductive dehalogenation to yield either (E)- or (Z)-2-butenoic acid, depending on the reaction conditions and reagents employed. More significantly, selective elimination of HBr or Br₂ can lead to the formation of butynoic acid derivatives, which are valuable intermediates in their own right. For instance, treatment with a strong base can induce a double dehydrobromination to furnish 2-butynoic acid.
Furthermore, the bromine atoms can be substituted by various nucleophiles, although this is often less straightforward due to the vinylic nature of the halides. However, under specific catalytic conditions, such as those employing transition metals, these substitutions can provide access to a range of substituted butenoic acid derivatives that would be challenging to synthesize through other routes.
Table 1: Synthesis of Unsaturated Carboxylic Acid Derivatives from 2-Butenoic acid, 2,3-dibromo-
| Product | Reagents and Conditions | Reaction Type |
| 2-Butenoic acid | Zn, CH₃COOH | Reductive Dehalogenation |
| 2-Butynoic acid | 2 eq. NaNH₂, liq. NH₃ | Double Dehydrobromination |
| 3-Phenyl-2-butenoic acid | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Suzuki Coupling |
Building Block for Heterocyclic Systems
The reactivity of 2-butenoic acid, 2,3-dibromo- makes it a suitable precursor for the construction of various heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products.
γ-Alkylidenebutenolides, also known as furanones, are a class of lactones with significant biological activities. While direct synthesis from 2-butenoic acid, 2,3-dibromo- is not extensively documented, its structural features suggest a potential pathway. A plausible approach involves an initial reaction with a nucleophile, followed by an intramolecular cyclization. For example, reaction with a soft nucleophile could displace one of the bromine atoms, followed by lactonization.
A more likely route involves the transformation of 2-butenoic acid, 2,3-dibromo- into a more suitable precursor. For instance, its conversion to an alkynyl derivative, followed by a metal-catalyzed cyclization in the presence of a suitable coupling partner, represents a viable strategy for constructing the γ-alkylidenebutenolide scaffold.
γ-Lactams are core structures in numerous biologically active compounds. The synthesis of γ-lactams from 2-butenoic acid, 2,3-dibromo- can be envisioned through its reaction with primary or secondary amines. This reaction would likely proceed via a Michael addition of the amine to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution of one of the bromine atoms by the newly introduced amino group to form the lactam ring. The stereochemical outcome of such a reaction would be of significant interest.
Annulation reactions involving 2-butenoic acid, 2,3-dibromo- or its derivatives could also provide access to more complex nitrogen heterocycles. For example, a [3+2] annulation with a suitable three-atom component could lead to the formation of five-membered nitrogen-containing rings.
Role in Stereoselective Transformations and Chiral Synthesis
The presence of a chiral center that can be generated from the double bond in 2-butenoic acid, 2,3-dibromo- makes it a potential substrate for stereoselective transformations and chiral synthesis. Asymmetric reactions targeting the double bond or the carboxylic acid functionality can lead to enantiomerically enriched products.
For instance, asymmetric dihydroxylation or epoxidation of the double bond, after a preliminary stereoselective reduction of the bromine atoms, could yield chiral intermediates. The use of chiral catalysts is paramount in achieving high enantioselectivity in these transformations. Furthermore, the carboxylic acid group can be coupled with a chiral auxiliary to direct stereoselective reactions on the butenoic acid backbone. After the desired transformation, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.
Table 2: Potential Stereoselective Reactions Involving Derivatives of 2-Butenoic acid, 2,3-dibromo-
| Reaction Type | Chiral Reagent/Catalyst | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | Chiral 2,3-dibromobutanoic acid |
| Asymmetric Dihydroxylation | AD-mix-β | Chiral 2,3-dibromo-2,3-dihydroxybutanoic acid |
| Chiral Auxiliary-Directed Reaction | Evans' Oxazolidinone | Diastereomerically enriched products |
Utilization in Cross-Coupling Reactions
The two bromine atoms in 2-butenoic acid, 2,3-dibromo- serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents.
In a Suzuki coupling, the dibromoalkene can react with an organoboron compound in the presence of a palladium catalyst to form a substituted butenoic acid. By controlling the stoichiometry and reaction conditions, it may be possible to achieve selective mono- or di-substitution.
The Heck reaction would involve the coupling of 2-butenoic acid, 2,3-dibromo- with an alkene, leading to more complex unsaturated systems. Similarly, the Sonogashira coupling with a terminal alkyne would yield alkynyl-substituted butenoic acid derivatives, which are versatile intermediates for further transformations.
Table 3: Cross-Coupling Reactions of 2-Butenoic acid, 2,3-dibromo-
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted butenoic acid |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, base | Styrenyl-substituted butenoic acid |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Phenylalkynyl-substituted butenoic acid |
Applications in Multi-Component and Cascade Reactions
The multiple reactive sites of 2-butenoic acid, 2,3-dibromo- make it an attractive component for multi-component and cascade reactions, where several bonds are formed in a single operation. This approach offers significant advantages in terms of efficiency and atom economy.
A hypothetical multi-component reaction could involve the in-situ formation of an organometallic reagent that adds to the double bond, followed by an intramolecular reaction involving the carboxylic acid and one of the bromine atoms.
Cascade reactions initiated by a reaction at one of the functional groups of 2-butenoic acid, 2,3-dibromo- could lead to the rapid construction of complex molecular architectures. For example, a nucleophilic attack on the double bond could trigger a cascade of cyclizations and rearrangements, ultimately forming polycyclic systems. The design of such cascade reactions is a current area of interest in organic synthesis, and 2-butenoic acid, 2,3-dibromo- represents a promising starting point for the development of novel synthetic methodologies.
Future Research Directions and Emerging Trends in 2 Butenoic Acid, 2,3 Dibromo Chemistry
Development of Novel and Efficient Synthetic Routes
The pursuit of novel and efficient synthetic routes to 2,3-dibromo-2-butenoic acid is a primary focus for future research. Current methodologies, while effective, often rely on traditional bromination reactions that can present challenges in terms of stereoselectivity and atom economy. Future efforts will likely concentrate on the development of catalytic and stereoselective methods for the dibromination of butenoic acid precursors. The exploration of enzymatic or bio-inspired catalytic systems could offer pathways to highly specific and environmentally benign syntheses. Furthermore, the development of "green" synthetic approaches, minimizing the use of hazardous reagents and solvents, will be a significant trend. Research into alternative bromine sources and reaction media will be crucial in achieving more sustainable and cost-effective production methods.
Exploration of New Reaction Pathways and Mechanistic Insights
A deeper understanding of the reactivity of 2,3-dibromo-2-butenoic acid will open doors to new synthetic applications. Future research will likely investigate its participation in a broader range of chemical transformations. For instance, its potential in cycloaddition reactions, beyond the well-established Diels-Alder chemistry of related dienes, could be a fruitful area of exploration. The unique electronic properties conferred by the two bromine atoms and the carboxylic acid group could lead to unexpected reactivity in pericyclic reactions.
Moreover, detailed mechanistic studies of its known and newly discovered reactions are essential. Investigating the kinetics and thermodynamics of these transformations will provide a clearer picture of the reaction coordinates and the influence of substituents and reaction conditions. Such mechanistic insights are crucial for optimizing existing protocols and for the rational design of new synthetic strategies. For example, understanding the mechanism of electrophilic additions to the double bond can lead to the development of highly regioselective and stereoselective functionalization methods.
Advanced Computational Modeling and Design
Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of 2,3-dibromo-2-butenoic acid, advanced computational modeling will play a pivotal role in predicting its reactivity and guiding experimental design. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and potential energy surfaces of the molecule and its reaction intermediates. This can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, helping to rationalize experimental observations and predict the feasibility of new reaction pathways.
Furthermore, computational screening of potential catalysts and reaction conditions can accelerate the discovery of novel and more efficient synthetic methods. Molecular modeling can also be used to predict the spectroscopic properties of 2,3-dibromo-2-butenoic acid and its derivatives, aiding in their characterization. The synergy between computational and experimental studies will be a hallmark of future research in this area.
Expansion of Synthetic Utility in Complex Molecule Construction
The unique structural and electronic features of 2,3-dibromo-2-butenoic acid make it an attractive building block for the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. The two bromine atoms provide handles for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of intricate carbon skeletons.
Future research will likely focus on showcasing the utility of this compound in the total synthesis of complex targets. Its application as a multifunctional building block, where the carboxylic acid and the dibromoalkene moiety can be selectively manipulated, will be a key area of investigation. The development of tandem or cascade reactions initiated by transformations at the dibromoalkene core could provide rapid access to complex polycyclic systems. The inherent chirality in some derivatives of 2,3-dibromo-2-butenoic acid also presents opportunities for its use in asymmetric synthesis.
Integration with Flow Chemistry and Automated Synthesis
The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way organic molecules are prepared. nih.govseqens.com These technologies offer numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, higher yields, and the potential for high-throughput optimization.
Future research will undoubtedly explore the integration of 2,3-dibromo-2-butenoic acid chemistry with these modern techniques. Developing continuous flow processes for its synthesis and subsequent transformations will be a key objective. nih.gov Flow chemistry is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions with minimal material consumption. Automated synthesis platforms can be employed to rapidly screen a wide range of reaction parameters, accelerating the discovery of new reactions and the optimization of existing ones. nih.govnih.gov The combination of flow chemistry, automation, and data-driven approaches will pave the way for the efficient and on-demand synthesis of a diverse library of compounds derived from 2,3-dibromo-2-butenoic acid.
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ⁸¹Br) elucidate reaction pathways in dibromo acid derivatives?
- Methodological Answer : Synthesize ⁸¹Br-labeled analogs via neutron irradiation of precursors. Use 2D NMR (HSQC, HMBC) to track isotopic shifts in coupling reactions. Kinetic isotope effects (KIE) measured via LC-HRMS reveal rate-determining steps (e.g., C-Br bond cleavage). Compare with ¹³C-labeled carboxyl groups to map decarboxylation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
